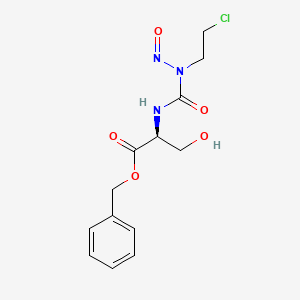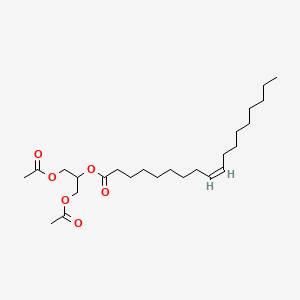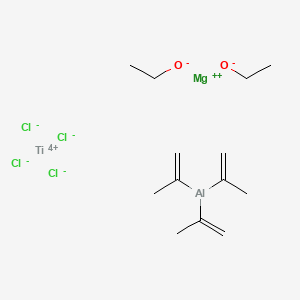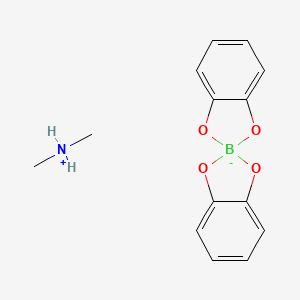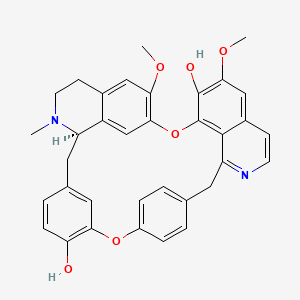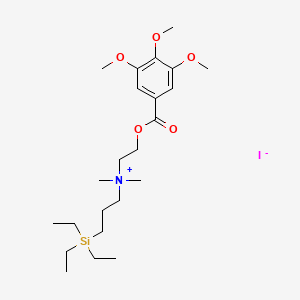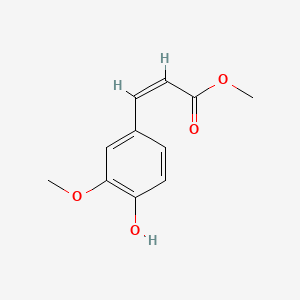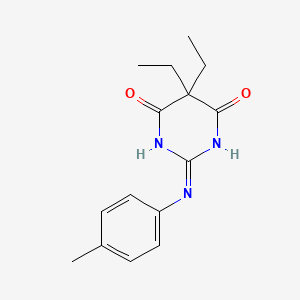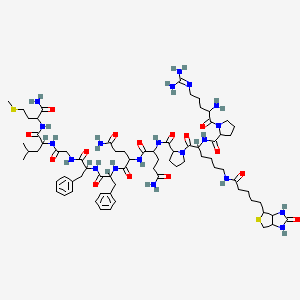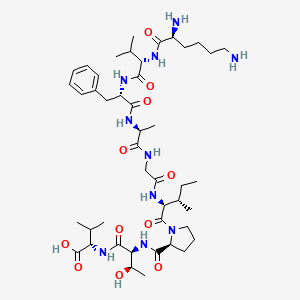
Lys-Val-Phe-Ala-Gly-Ile-Pro-Thr-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PTP-005 (kvfagiptv) involves several steps, including the expression and purification of the catalytic domain of receptor-type protein tyrosine phosphatases (RPTPs). The process typically involves the use of recombinant DNA technology to produce the protein in a suitable host, such as Escherichia coli. The protein is then purified using affinity chromatography techniques . Industrial production methods may involve scaling up these processes to produce larger quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
PTP-005 (kvfagiptv) undergoes various chemical reactions, primarily involving its role as a phosphatase. It catalyzes the dephosphorylation of tyrosine residues on target proteins, which is a critical step in many signaling pathways. Common reagents used in these reactions include phosphopeptides and chromogenic or fluorescent substrates that allow for the measurement of phosphatase activity . The major products formed from these reactions are dephosphorylated proteins and inorganic phosphate.
Scientific Research Applications
PTP-005 (kvfagiptv) has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein tyrosine phosphatases and their role in cellular signaling. In biology and medicine, it is investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and autoimmune disorders, where aberrant tyrosine phosphorylation is a common feature . Additionally, it has industrial applications in the development of diagnostic assays and therapeutic agents targeting protein tyrosine phosphatases.
Mechanism of Action
The mechanism of action of PTP-005 (kvfagiptv) involves its ability to dephosphorylate tyrosine residues on target proteins. This dephosphorylation is mediated by the catalytic domain of the protein, which contains a conserved cysteine residue that acts as a nucleophile in the reaction. The molecular targets of PTP-005 (kvfagiptv) include various receptor and non-receptor protein tyrosine kinases, which are key regulators of cellular signaling pathways .
Comparison with Similar Compounds
PTP-005 (kvfagiptv) can be compared to other protein tyrosine phosphatases, such as PTP-1B and PTPRO. While all these compounds share the ability to dephosphorylate tyrosine residues, PTP-005 (kvfagiptv) is unique in its specific sequence and structural features that confer distinct substrate specificities and regulatory mechanisms . Similar compounds include PTP-1B, which is involved in insulin signaling, and PTPRO, which plays a role in immune cell regulation .
Properties
CAS No. |
1110659-71-6 |
|---|---|
Molecular Formula |
C45H74N10O11 |
Molecular Weight |
931.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C45H74N10O11/c1-9-26(6)36(44(64)55-21-15-19-32(55)41(61)54-37(28(8)56)43(63)53-35(25(4)5)45(65)66)51-33(57)23-48-38(58)27(7)49-40(60)31(22-29-16-11-10-12-17-29)50-42(62)34(24(2)3)52-39(59)30(47)18-13-14-20-46/h10-12,16-17,24-28,30-32,34-37,56H,9,13-15,18-23,46-47H2,1-8H3,(H,48,58)(H,49,60)(H,50,62)(H,51,57)(H,52,59)(H,53,63)(H,54,61)(H,65,66)/t26-,27-,28+,30-,31-,32-,34-,35-,36-,37-/m0/s1 |
InChI Key |
PUYGURKYRZWSBE-DJGAPLCUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



